molecular formula C11H15N5O5 B13741535 9-alpha-L-Talopyranosyl adenine CAS No. 28361-09-3

9-alpha-L-Talopyranosyl adenine

Cat. No.: B13741535
CAS No.: 28361-09-3
M. Wt: 297.27 g/mol
InChI Key: PAECLWKKOWTEJJ-UHFFFAOYSA-N
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Description

9-alpha-L-Talopyranosyl adenine is a nucleoside analog that consists of adenine attached to a talopyranosyl sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-alpha-L-Talopyranosyl adenine typically involves the glycosylation of adenine with a talopyranosyl donor. The reaction conditions often require the use of a suitable catalyst and protective groups to ensure the selective formation of the desired glycosidic bond. Commonly used catalysts include Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which can offer higher specificity and yield compared to chemical methods. The use of recombinant strains engineered to express these enzymes can facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions: 9-alpha-L-Talopyranosyl adenine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the talopyranosyl moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the adenine ring or the sugar moiety, leading to the formation of reduced nucleoside analogs.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted nucleoside analogs with potential biological activity .

Scientific Research Applications

9-alpha-L-Talopyranosyl adenine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.

    Biology: Studied for its potential role in modulating nucleic acid interactions and enzyme activities.

    Medicine: Investigated for its antiviral and anticancer properties, as it can interfere with nucleic acid synthesis in pathogens and cancer cells.

    Industry: Utilized in the development of novel pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 9-alpha-L-Talopyranosyl adenine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication and cancer cell proliferation .

Comparison with Similar Compounds

    9-beta-D-Ribofuranosyl adenine: A naturally occurring nucleoside with a ribose sugar moiety.

    9-alpha-D-Xylopyranosyl adenine: Another nucleoside analog with a different sugar moiety.

    9-beta-D-Arabinofuranosyl adenine: Known for its antiviral properties.

Uniqueness: 9-alpha-L-Talopyranosyl adenine is unique due to its talopyranosyl sugar moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for studying nucleoside analogs and developing new therapeutic agents .

Properties

CAS No.

28361-09-3

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C11H15N5O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-8(20)7(19)6(18)4(1-17)21-11/h2-4,6-8,11,17-20H,1H2,(H2,12,13,14)

InChI Key

PAECLWKKOWTEJJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)N

Origin of Product

United States

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